N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,5-dioxoimidazolidin-4-yl)acetamide
Description
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,5-dioxoimidazolidin-4-yl)acetamide is a heterocyclic compound featuring a pyrazole core substituted with a 2,5-dioxoimidazolidin-4-yl acetamide group. Its structural framework combines a 1,5-dimethyl-3-oxo-2-phenylpyrazole moiety linked to an imidazolidinone ring via an acetamide bridge.
Properties
Molecular Formula |
C16H17N5O4 |
|---|---|
Molecular Weight |
343.34 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2,5-dioxoimidazolidin-4-yl)acetamide |
InChI |
InChI=1S/C16H17N5O4/c1-9-13(18-12(22)8-11-14(23)19-16(25)17-11)15(24)21(20(9)2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,18,22)(H2,17,19,23,25) |
InChI Key |
CDKIHRRDPBFUAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3C(=O)NC(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,5-dioxoimidazolidin-4-yl)acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyrazole ring: This can be achieved through the reaction of a β-keto ester with hydrazine or its derivatives.
Formation of the imidazolidine ring: This involves the reaction of a diamine with a carbonyl compound.
Coupling of the two rings: The final step involves the coupling of the pyrazole and imidazolidine rings through an acetamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,5-dioxoimidazolidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,5-dioxoimidazolidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating their activity.
DNA/RNA interaction: The compound may interact with genetic material, affecting gene expression.
Comparison with Similar Compounds
The target compound shares structural similarities with several N-(pyrazolyl)acetamide derivatives, differing primarily in the substituents on the acetamide group. Below is a detailed comparison:
Structural and Crystallographic Features
Key Observations :
Hydrogen Bonding: All analogs form R₂²(10) graph-set motifs via N—H⋯O interactions, stabilizing dimeric structures in the crystalline state .
Molecular Conformation: Dihedral angles between the pyrazole ring and substituents vary significantly (56.2°–87.5°), reflecting steric and electronic effects. The dichlorophenyl substituent induces the largest angle (80.70°), while the phenyl group shows conformational flexibility . The imidazolidinone group in the target compound may impose similar or greater torsional strain.
Crystallography: Most analogs crystallize in the monoclinic P2₁/c space group, suggesting a common packing motif driven by hydrogen-bonded dimers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
